molecular formula C14H13ClN6O4 B11490949 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11490949
M. Wt: 364.74 g/mol
InChI Key: YBFNFEXUHULUPR-UHFFFAOYSA-N
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can produce various substituted pyrazoles .

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
  • Various pyrazole/1,2,4-oxadiazole conjugates

Uniqueness

What sets 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13ClN6O4

Molecular Weight

364.74 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H13ClN6O4/c15-9-6-18-21(7-9)8-11-19-14(25-20-11)13(23)17-4-3-16-12(22)10-2-1-5-24-10/h1-2,5-7H,3-4,8H2,(H,16,22)(H,17,23)

InChI Key

YBFNFEXUHULUPR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl

Origin of Product

United States

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